Product packaging for 3,4-Dichloronitrobenzene(Cat. No.:CAS No. 99-54-7)

3,4-Dichloronitrobenzene

Cat. No.: B032671
CAS No.: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Description

3,4-Dichloronitrobenzene is a versatile and high-value aromatic compound serving as a critical synthetic intermediate in numerous research applications. Its structure, featuring both electron-withdrawing nitro and chloro substituents on the benzene ring, makes it an excellent substrate for nucleophilic aromatic substitution reactions. Researchers primarily utilize it for the selective synthesis of 3,4-disubstituted aniline derivatives, such as 3,4-dichloroaniline, which are key precursors in the development of agrochemicals (e.g., herbicides and insecticides) and pharmaceuticals. The specific positioning of the chlorine atoms dictates the regioselectivity of these reactions, offering a high degree of synthetic control. Furthermore, its robust aromatic core and halogenated nature make it a valuable building block in materials science for constructing more complex molecular architectures, including polymers and liquid crystals. This compound is an indispensable tool for probing reaction mechanisms, developing novel synthetic pathways, and creating new chemical entities in academic and industrial research laboratories. All chemical properties, including its melting point, solubility, and spectral data, are characterized to ensure reproducibility and reliability in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
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InChI Key

NTBYINQTYWZXLH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024999
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Molecular Weight

192.00 g/mol
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Physical Description

3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS.
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Boiling Point

491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C
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Flash Point

255 °F (NTP, 1992), 124 °C
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Solubility

less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none
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Density

1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³
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Vapor Density

6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Impurities

1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w)
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Color/Form

Needles from alcohol, SOLID

CAS No.

99-54-7
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Melting Point

109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C
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Synthetic Methodologies and Reaction Pathways of 3,4 Dichloronitrobenzene

Conventional Synthesis Routes to 3,4-Dichloronitrobenzene

The industrial production of this compound has traditionally relied on two primary synthetic pathways: the nitration of 1,2-dichlorobenzene (B45396) and the chlorination of 4-chloronitrobenzene. These methods, while effective, present distinct advantages and challenges, particularly concerning product purity and environmental impact.

A widely employed method for synthesizing this compound involves the nitration of 1,2-dichlorobenzene. tandfonline.comwikipedia.org This process is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as mixed acid, at temperatures ranging from 35 to 60°C. chemicalbook.comnih.gov The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com

Table 1: Isomer Distribution in the Nitration of 1,2-Dichlorobenzene

Isomer Typical Percentage
This compound 83-90%
2,3-Dichloronitrobenzene (B165493) 10-17%

The traditional nitration process using mixed acids generates a substantial amount of waste acid, which poses significant environmental challenges. tandfonline.com This spent acid, diluted with water formed during the reaction, requires costly recovery and regeneration processes. acs.org The disposal of this acidic waste contributes to serious environmental pollution. tandfonline.com These environmental concerns have prompted research into more sustainable and environmentally friendly synthetic routes. tandfonline.comunacademy.com

An alternative conventional route to this compound is the chlorination of 4-chloronitrobenzene. google.comnih.gov This process is typically carried out by treating molten 4-chloronitrobenzene with chlorine gas at temperatures between 90 and 100°C, often in the presence of a catalyst such as anhydrous ferric chloride. chemicalbook.comnih.govgoogle.com

A key advantage of the chlorination route is the high purity of the resulting this compound. chemicalbook.comnih.gov This method avoids the formation of the 2,3-dichloronitrobenzene isomer that is a significant byproduct in the nitration of 1,2-dichlorobenzene. chemicalbook.comnih.gov However, this process is generally considered more expensive than the nitration of 1,2-dichlorobenzene. chemicalbook.comnih.gov

Chlorination of 4-Chloronitrobenzene

Advanced and Green Synthetic Approaches for this compound

In response to the environmental drawbacks of conventional methods, research has focused on developing advanced and greener synthetic approaches for the production of this compound. A promising alternative involves the use of solid acid catalysts to replace the traditional mixed acid system in the nitration of 1,2-dichlorobenzene. tandfonline.comgoogle.com

One such approach utilizes a solid acid catalyst, SZT-0.15, which has demonstrated high catalytic activity and is easily recyclable. tandfonline.com This method has shown a conversion rate of 99.6% for 1,2-dichlorobenzene with a selectivity of 96.5% for this compound. tandfonline.com Another green method employs p-toluenesulfonic acid as a catalyst, achieving a product yield of 98% with a purity of over 99.8%. google.compatsnap.com These solid acid catalyst-based methods significantly reduce the generation of waste acid, offering a more environmentally benign pathway to this compound. tandfonline.com

Table 2: Comparison of Conventional and Green Synthesis Methods

Method Reagents/Catalyst Key Advantages Key Disadvantages
Nitration of 1,2-Dichlorobenzene Mixed Acid (Nitric Acid, Sulfuric Acid) Established industrial process Forms isomeric mixture, significant waste acid generation
Chlorination of 4-Chloronitrobenzene Chlorine, Ferric Chloride High product purity More expensive
Solid Acid Catalysis 1,2-Dichlorobenzene, Nitric Acid, Solid Acid Catalyst (e.g., SZT-0.15, p-toluenesulfonic acid) High yield and selectivity, recyclable catalyst, reduced waste Newer technology, potential for catalyst deactivation

Catalytic Nitration with Solid Acid Catalysts for this compound

The use of solid acid catalysts represents a significant advancement in the synthesis of this compound, offering a more environmentally benign alternative to traditional methods. These catalysts provide active sites for the nitration reaction to occur, facilitating the conversion of 1,2-dichlorobenzene to the desired product with high selectivity and yield. Various solid acid systems have been explored for this purpose, each with its own set of optimized reaction conditions and performance characteristics.

The SZT-0.15 solid acid catalyst has emerged as a highly effective catalyst for the synthesis of this compound. researchgate.net Research has demonstrated that this catalyst exhibits high catalytic activity and is easily recyclable, making it a promising candidate for industrial applications. researchgate.net Under optimized conditions, the use of SZT-0.15 can lead to a conversion rate of 1,2-dichlorobenzene exceeding 99%, with a selectivity for mononitration products also greater than 99%. researchgate.net Specifically, the selectivity for this compound can reach over 96%, with a final product yield of 98%. researchgate.netresearchgate.net

The efficiency of the SZT-0.15 catalyst system is highly dependent on the optimization of several key reaction parameters. The dosage of the catalyst, for instance, plays a crucial role. As the amount of SZT-0.15 increases, the number of available acidic active centers on the catalyst surface also increases, leading to a higher chance for reactant molecules to enter the catalyst pores and react. researchgate.net This results in an increased selectivity for this compound and a faster reaction rate. researchgate.net However, beyond a certain point, the increase in selectivity plateaus. Studies have identified that a catalyst dosage of 5% by weight of the raw material provides a balance between high selectivity (around 96%) and cost-effectiveness. researchgate.net

The quantity of nitric acid used also influences the reaction's selectivity. An increase in the amount of nitric acid has been observed to cause a slow decrease in the selectivity for this compound. researchgate.net

ParameterConditionEffect on this compound SynthesisCitation
SZT-0.15 Catalyst Dosage5 wt% of raw materialMaintains selectivity at approximately 96% researchgate.net
Nitric Acid DosageIncreasing amountSlowly decreases the selectivity of this compound researchgate.net

A significant advantage of the SZT-0.15 catalyst is its reusability. Experimental data has shown that the catalyst can be reused multiple times while maintaining a high conversion rate of the raw material. researchgate.net For instance, the catalyst can be used for up to seven consecutive cycles with the conversion rate of 1,2-dichlorobenzene remaining above 99%. researchgate.net However, with repeated use, a gradual decrease in the selectivity of this compound is observed, dropping to 95.1% after seven uses. researchgate.net This decline in activity is attributed to the potential attachment of by-products to the acidic active sites of the molecular sieve. researchgate.net

After 14 repeated uses, a more significant decrease in both the conversion rate of 1,2-dichlorobenzene and the selectivity for this compound is noted. researchgate.netresearchgate.net Fortunately, the catalytic activity can be restored through a reactivation process, allowing for the extended use of the catalyst. researchgate.netresearchgate.net

Number of UsesConversion Rate of 1,2-dichlorobenzeneSelectivity of this compoundCitation
Up to 7>99%Decreases to 95.1% researchgate.net
14Gradual DecreaseGradual Decrease researchgate.netresearchgate.net
Post-ReactivationRestoredRestored researchgate.netresearchgate.net

Another promising solid acid catalyst for the nitration of 1,2-dichlorobenzene is a mesoporous titanium dioxide supported sulfated zirconia (SO42-/ZrO2) system. researchgate.net Among various formulations, the SZT-0.15, which falls under this category, has demonstrated superior activity. researchgate.netresearchgate.net The mesoporous structure of the titanium dioxide support provides a large surface area and pore volume, which enhances the accessibility of the active catalytic sites. The sulfated zirconia component imparts strong acidity to the catalyst, which is essential for the nitration reaction.

p-Toluenesulfonic acid has also been successfully employed as a solid acid catalyst for the preparation of this compound. masterorganicchemistry.com In this process, p-toluenesulfonic acid is mixed with an o-dichlorobenzene solution, followed by the dropwise addition of concentrated nitric acid (98%) to initiate the nitration reaction at a controlled temperature. masterorganicchemistry.com This method has been reported to achieve a high product yield of 98% with a purity of over 99.8%. masterorganicchemistry.com A specific molar ratio of p-toluenesulfonic acid, concentrated nitric acid, and o-dichlorobenzene of 1:1.3:1.25 has been found to be effective. masterorganicchemistry.com The reaction is typically carried out at a temperature of 45-50°C for 6-8 hours. masterorganicchemistry.com

SZT-0.15 Catalyst System for this compound Synthesis

Mechanistic Investigations of Catalyzed this compound Synthesis

The catalyzed synthesis of this compound is understood to proceed through an electrophilic aromatic substitution mechanism. The key step in this process is the generation of a potent electrophile, the nitronium ion (NO2+). In the presence of a strong acid catalyst, nitric acid is protonated, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion.

This nitronium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. This attack results in the formation of a carbocation intermediate, which is a resonance-stabilized species. In the final step of the reaction, a weak base, such as the bisulfate ion (HSO4-) in the case of sulfuric acid catalysis, removes a proton from the carbon atom bearing the nitro group. This deprotonation step restores the aromaticity of the ring and yields the final product, this compound, along with its isomer, 2,3-dichloronitrobenzene.

Chemical Transformations and Derivatives of this compound

The chemical reactivity of this compound is dominated by the nitro group, which can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of numerous industrially significant compounds.

Hydrogenation Reactions of this compound

Hydrogenation is a primary method for the transformation of this compound. The key challenge in this process is the selective reduction of the nitro group while preserving the carbon-chlorine bonds, as cleavage of these bonds (hydrodechlorination) leads to undesired byproducts.

The selective hydrogenation of this compound (3,4-DCNB) to 3,4-Dichloroaniline (B118046) (3,4-DCAN) is a reaction of significant industrial importance. The process requires carefully designed catalytic systems to achieve high conversion of the starting material and high selectivity towards the desired aniline (B41778) derivative, minimizing the formation of chloroanilines and aniline through hydrodechlorination.

A range of noble metal catalysts have been investigated for the selective hydrogenation of 3,4-DCNB. Catalysts based on platinum (Pt) and palladium (Pd) supported on carbon (C) are commonly employed. For instance, a Pd/C catalyst has been used to study the effects of various solvents on the reaction's selectivity and activity.

To enhance performance and reduce costs, modifications and alternative catalysts have been developed. Bimetallic catalysts and the use of metal oxide supports have shown promise. For example, an iron-promoted Pt catalyst on activated carbon (Pt–Fe/AC) demonstrated a significant increase in both activity and selectivity to p-chloroaniline, completely suppressing hydrodechlorination at full conversion of p-chloronitrobenzene. rsc.org This improvement is attributed to electronic interactions between the two metals. rsc.org Similarly, a robust Pt/Fe₃O₄ catalyst has been developed for the highly selective hydrogenation of chloronitrobenzenes in the absence of a solvent. rsc.orgnih.gov In one study, this catalyst achieved selectivity of ≥99.4% for the corresponding chloroanilines with complete substrate conversion. rsc.org

Continuous-flow reactor systems have also been developed for the selective hydrogenation of halogenated nitroaromatic compounds. Using a micropacked bed reactor, a yield of 99.8% for 3,4-dichloroaniline was achieved under mild conditions. acs.org Furthermore, copper nanoparticles supported on Celite have been utilized for transfer hydrogenation, offering an efficient and environmentally friendly method that avoids hydrogen gas and precious metals. acs.org

Catalyst System Support Key Features Selectivity to 3,4-DCAN Source(s)
Pd Carbon (C) Widely used, performance is solvent-dependent. Variable scientific.net
Pt Carbon (C) Performance is influenced by support dimensions and electronic properties. High dntb.gov.uamdpi.com
Pt-Fe Activated Carbon (AC) Fe promotion enhances activity and selectivity. High rsc.org
Pt Fe₃O₄ Robust catalyst, effective in solvent-free conditions. ≥99.4% rsc.orgnih.gov
Cu Nanoparticles Celite Used for transfer hydrogenation, avoids H₂ gas. >99% conversion acs.org

The catalytic performance of supported metal catalysts is significantly dependent on the particle size of the metal and its electronic properties. mdpi.com Research has shown that smaller, electron-deficient platinum particles are more favorable for the hydrogenation of 3,4-DCNB to 3,4-DCAN. dntb.gov.uamdpi.com

The interaction between the metal nanoparticles and the support material can alter the electronic state of the metal. For example, in Fe-promoted Pt/AC catalysts, X-ray photoelectron spectroscopy (XPS) analysis revealed an electron transfer from the Pt nanoparticles to the iron oxide species. rsc.org This results in an electron-deficient state for the platinum, which is believed to be responsible for the improved catalytic performance and the suppression of undesired hydrodechlorination reactions. rsc.org Similarly, studies on zirconium/zeolite supported platinum catalysts have shown that electron transfer from Pt to ZrO₂ can significantly enhance the performance of p-chloronitrobenzene hydrogenation by modulating the electronic and surface structure of the catalyst. rsc.org

The dimensionality of the carbon support material plays a significant role in determining the particle size and electronic properties of the supported metal catalyst, which in turn affects its catalytic performance. dntb.gov.uamdpi.com A study comparing platinum catalysts supported on carbon materials of different dimensions—one-dimensional (1D) carbon nanotubes (CNTs), two-dimensional (2D) graphene (GF), and three-dimensional (3D) activated carbon (AC)—found that the support's dimension had a profound impact. dntb.gov.uamdpi.com

The Pt/CNT catalyst, representing a 1D support, exhibited the highest conversion of 3,4-DCNB under mild reaction conditions. dntb.gov.uamdpi.com This superior performance was followed by the 2D Pt/GF catalyst. dntb.gov.uamdpi.com Characterization techniques revealed that the dimensionality of the carbon support significantly influences the geometric and electronic structure of the Pt catalysts. mdpi.com Specifically, Pt supported on CNTs resulted in smaller particle sizes and a higher degree of electron deficiency compared to those supported on GF and AC. mdpi.com

The dimensions of the carbon support affect not only the dispersion of the metal nanoparticles but also their adsorption and activation capacity. dntb.gov.uamdpi.com Dynamic tests and in-situ DRIFTS studies of 3,4-DCNB indicated that Pt loaded on CNT and GF are superior to Pt on AC in this regard. dntb.gov.uamdpi.com These findings suggest that lower-dimensional carbon supports can be more effective in creating smaller, electron-deficient metal particles that are highly active and selective for the hydrogenation of 3,4-DCNB. dntb.gov.uamdpi.com

Carbon Support Dimension Average Pt Particle Size (nm) Key Performance Outcome Source(s)
Carbon Nanotube (CNT) 1D 2.8 - 3.5 Best conversion of 3,4-DCNB. dntb.gov.uamdpi.com
Graphene (GF) 2D 4.6 Good conversion, second to CNTs. dntb.gov.uamdpi.com
Activated Carbon (AC) 3D 12.4 Lower performance compared to 1D and 2D supports. dntb.gov.uamdpi.com

The choice of solvent can significantly influence the rate and selectivity of the catalytic hydrogenation of this compound. A study investigating the effect of solvent polarity over a Pd/C catalyst categorized solvents into three types: aprotic apolar, protic, and aprotic polar. scientific.net

The results indicated that increasing solvent polarity leads to an apparent increase in the hydrogenation rate. scientific.net This enhanced rate in polar solvents may be attributed to two factors. Firstly, solvents with high polarity and hydrogen-bond donating capability can interact strongly with the nitro group of 3,4-DCNB, promoting its activation and polarization. scientific.net Secondly, the dissociative chemisorption of aprotic polar solvents on the activated metal surface can increase the amount of reactive chemisorbed hydrogen, thereby boosting the reaction rate. scientific.net

However, an increase in solvent polarity was also found to increase the selectivity towards undesired dehalogenation products, such as 3-chloroaniline (B41212) and 4-chloroaniline. scientific.net This is because a higher concentration of reactive hydrogen on the catalyst surface, beyond what is needed for the reduction of the nitro group, can lead to the cleavage of the C-Cl bonds. scientific.net The development of robust catalysts like Pt/Fe₃O₄ has enabled highly selective hydrogenation to be carried out under solvent-free conditions, which offers environmental and economic advantages by eliminating the need for solvent separation and recycling. nih.gov

Selective Hydrogenation to 3,4-Dichloroaniline
Suppression of Dehalogenation During this compound Hydrogenation

The catalytic hydrogenation of halogenated nitroaromatics like this compound to their corresponding anilines is a critical industrial process. However, a significant challenge in this synthesis is the concurrent hydrodehalogenation, an undesired side reaction where the carbon-halogen bonds are cleaved, leading to the formation of less halogenated or non-halogenated byproducts. This reduces the yield and purity of the target product, 3,4-dichloroaniline. Research has focused on several methodologies to suppress this dehalogenation reaction.

One effective approach is the modification of the reaction medium. Conducting the hydrogenation in the presence of an acidic catalytic medium has been shown to inhibit the dehalogenation of chlorinated benzenoid nitro compounds. google.com The addition of a small quantity of an acid, such as concentrated hydrochloric acid, phosphoric acid, hydrobromic acid, or glacial acetic acid, to the reaction mixture can suppress the removal of halogen substituents, thereby increasing the yield and purity of the desired haloaniline. google.com

Another strategy involves the use of specific chemical inhibitors. A patented inhibitor formulation, composed of sodium phosphite (B83602) and ethanolamine, has demonstrated a strong inhibitory effect on dehalogenation during the reduction of chlorinated nitro-aromatics. google.com The application of this inhibitor in the hydrogenation of this compound over a Raney nickel catalyst resulted in a high yield of 3,4-dichloroaniline with minimal formation of the dehalogenated byproduct, aniline. google.com

The choice of catalyst is also a crucial factor. Noble metal catalysts, such as palladium-on-charcoal, are known to promote significant dehalogenation alongside the reduction of the nitro group. google.com In contrast, nickel-based catalysts, like Raney nickel, have been successfully used to reduce compounds such as 2,5-dichloronitrobenzene and 4-chloronitrobenzene with excellent yield and quality, showing no evidence of significant dehydrohalogenation. google.com

Table 1: Effect of Dehalogenation Inhibitor on this compound Hydrogenation

Parameter Value
Substrate This compound (60g)
Solvent Methanol (100ml)
Catalyst Raney Nickel (2.2g)
Inhibitor Sodium Phosphite & Ethanolamine mixture (0.36g)
Temperature 70-75 °C
Pressure 0.8-1.0 MPa
Product Content (3,4-Dichloroaniline) 99.2%
Byproduct Content (Aniline) 0.6%

Data sourced from patent CN103242168A google.com

Formation of Undesired Side Products in Hydrogenation (e.g., Nitroso, Hydroxylamine (B1172632), Azoxy, Azo, Hydrazo Derivatives)

The catalytic hydrogenation of an aromatic nitro compound such as this compound to its corresponding amine proceeds through a series of intermediate species. The reaction pathway involves the sequential reduction of the nitro group. If the reaction is incomplete or if reaction conditions are not carefully controlled, these intermediates can accumulate or react with each other, leading to the formation of various undesired side products.

The principal intermediates in the reduction of a nitro group (Ar-NO₂) are the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) derivatives. The formation of 3,4-dichlorophenylhydroxylamine as an intermediate in the hydrogenation of this compound is well-documented. This particular intermediate is known to be thermally unstable, and its decomposition was identified as the cause of a violent explosion during a plant-scale production of 3,4-dichloroaniline. nih.gov

These reactive intermediates can undergo condensation reactions to form larger dimeric impurities, especially under certain pH and temperature conditions.

Azoxy Derivatives : The condensation of a nitroso intermediate (3,4-dichloronitrosobenzene) with a hydroxylamine intermediate (3,4-dichlorophenylhydroxylamine) results in the formation of an azoxy compound (3,3',4,4'-tetrachloroazoxybenzene). nih.gov

Azo and Hydrazo Derivatives : The azoxy derivative can be further reduced under hydrogenation conditions to form the corresponding azo compound (3,3',4,4'-tetrachloroazobenzene). Subsequent reduction of the azo derivative yields the hydrazo derivative (3,3',4,4'-tetrachlorohydrazobenzene).

The presence of these side products—nitroso, hydroxylamine, azoxy, azo, and hydrazo derivatives—complicates the purification of the final product and can impact its quality and stability. Therefore, optimizing reaction conditions to ensure the complete reduction to the desired amine and minimize the formation and accumulation of these intermediates is essential for an efficient and safe industrial process.

Table of Mentioned Compounds

Compound Name
This compound
3,4-Dichloroaniline
Hydrochloric acid
Phosphoric acid
Hydrobromic acid
Glacial acetic acid
Sodium phosphite
Ethanolamine
Aniline
2,5-Dichloronitrobenzene
4-Chloronitrobenzene
3,4-Dichlorophenylhydroxylamine
3,4-Dichloronitrosobenzene
3,3',4,4'-Tetrachloroazoxybenzene
3,3',4,4'-Tetrachloroazobenzene

Environmental Fate and Degradation of 3,4 Dichloronitrobenzene

Environmental Distribution and Persistence of 3,4-Dichloronitrobenzene

This compound (3,4-DCNB) is an environmental pollutant primarily released through waste streams associated with its production and use as an intermediate in the manufacturing of agricultural products and dyes. bohrium.comnih.gov Its distribution in the environment is governed by its physicochemical properties. With a vapor pressure of 1.03 x 10⁻² mm Hg at 25°C, 3,4-DCNB can exist solely as a vapor in the atmosphere. nih.gov If released to the air, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, although this process is slow, with an estimated half-life of 320 days. nih.gov

When released into water, 3,4-DCNB is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is considered an important fate process, with estimated half-lives of 6 days for a model river and 51 days for a model lake. nih.gov In soil, 3,4-DCNB is anticipated to have moderate mobility. nih.gov While it is not readily biodegradable under certain aerobic conditions, it has been shown to biodegrade under others, particularly with adapted microorganisms. nih.govnih.gov For instance, under anaerobic conditions in river sediment, a half-life of just 2.4 days has been reported. nih.gov The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. nih.gov

Environmental Fate Properties of this compound
Environmental Compartment/ProcessFindingEstimated Half-Life
AtmosphereExists as a vapor and degrades via reaction with hydroxyl radicals. nih.gov320 days nih.gov
Water (Volatilization)Expected to volatilize from water surfaces. nih.gov6 days (model river), 51 days (model lake) nih.gov
SoilExpected to have moderate mobility. nih.govData not specified
BiodegradationNot readily biodegradable in some aerobic conditions, but degradation occurs with adapted microbes and in anaerobic conditions. nih.govnih.gov2.4 days (anaerobic, river sediment) nih.gov

Biodegradation Pathways of this compound

The resistance of halogenated nitroaromatic compounds like 3,4-DCNB to biodegradation is due to the stability of the benzene (B151609) ring and the electronic effects of the chlorine and nitro groups. sjtu.edu.cn However, certain microorganisms have evolved pathways to utilize these compounds as a sole source of carbon, nitrogen, and energy. bohrium.com The aerobic biodegradation of 3,4-DCNB has been notably demonstrated in specific bacterial strains, which typically initiate the degradation through an oxidative attack that removes the nitro group. nih.govresearchgate.net

Aerobic Biodegradation Mechanisms of this compound

Aerobic degradation of 3,4-DCNB is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govresearchgate.net This initial step is crucial as it destabilizes the stable aromatic structure and prepares the molecule for subsequent ring cleavage and entry into central metabolic pathways. unesp.br

Role of Diaphorobacter sp. Strain JS3050 in this compound Degradation

Diaphorobacter sp. strain JS3050 is a bacterium capable of utilizing 3,4-DCNB as its exclusive source of carbon, nitrogen, and energy. bohrium.com This strain was isolated from a site contaminated with dichloronitrobenzenes. nih.govresearchgate.net During its growth on 3,4-DCNB, it stoichiometrically releases nitrite, which indicates that the degradation is initiated by the oxidative removal of the nitro group. sjtu.edu.cn The complete genome of strain JS3050 has been sequenced, revealing the genetic basis for its unique metabolic capabilities. bohrium.com The genes responsible for the catabolic pathway are located on both the chromosome and a plasmid, suggesting a recent evolution and assembly of this degradation pathway. bohrium.comsjtu.edu.cn

Enzymatic Denitration by Nitroarene Dioxygenase (DcnAaAbAcAd) in this compound Degradation

The initial and pivotal step in the degradation of 3,4-DCNB by Diaphorobacter sp. JS3050 is catalyzed by a three-component nitroarene dioxygenase, designated DcnAaAbAcAd. bohrium.comsjtu.edu.cn This enzyme is encoded on the chromosome of the bacterium. sjtu.edu.cn The DcnAaAbAcAd enzyme system attacks the 3,4-DCNB molecule, adding two hydroxyl groups to the aromatic ring and releasing the nitro group as nitrite. sjtu.edu.cn This type of enzymatic action is characteristic of Rieske non-heme iron oxygenases, which are often involved in the breakdown of nitroaromatic compounds. nih.gov

Formation of 4,5-Dichlorocatechol (B118185) as an Intermediate in this compound Degradation

The action of the nitroarene dioxygenase (DcnAaAbAcAd) on 3,4-DCNB is highly regiospecific. sjtu.edu.cn The enzyme specifically hydroxylates the C1 and C6 positions of the benzene ring, resulting in the stoichiometric conversion of 3,4-DCNB into 4,5-dichlorocatechol. bohrium.comsjtu.edu.cn This specific outcome is crucial for the subsequent steps of the degradation pathway, as it avoids the formation of other potential intermediates, such as 3,4-dichlorocatechol (B1202523), which could lead to toxic dead-end products. sjtu.edu.cn The formation of 4,5-dichlorocatechol as the sole product of this initial reaction has been confirmed through heterologous expression of the dcnAaAbAcAd genes and analysis of the resulting product. sjtu.edu.cn

Key Enzymes in the Aerobic Degradation of this compound by Diaphorobacter sp. JS3050
EnzymeGene(s)LocationFunctionSubstrateProduct
Nitroarene DioxygenasedcnAaAbAcAd sjtu.edu.cnChromosome sjtu.edu.cnInitial oxidative denitration sjtu.edu.cnThis compound sjtu.edu.cn4,5-Dichlorocatechol sjtu.edu.cn
Chlorocatechol 1,2-DioxygenasedcnC sjtu.edu.cnPlasmid (pDCNB) sjtu.edu.cnAromatic ring cleavage (ortho) sjtu.edu.cn4,5-Dichlorocatechol sjtu.edu.cn3,4-Dichloro-cis,cis-muconate sjtu.edu.cnresearchgate.net
Subsequent Transformation to β-Ketoadipic Acid (DcnDEF) in this compound Degradation

The aerobic biodegradation of this compound (3,4-DCNB) by microorganisms such as Diaphorobacter sp. strain JS3050 involves a multi-step enzymatic pathway that channels the compound into central metabolism. Following the initial dioxygenase attack and subsequent ring cleavage of the resulting 4,5-dichlorocatechol, the pathway proceeds through a series of reactions encoded by the dcnDEF gene cluster to ultimately yield β-Ketoadipic Acid. researchgate.net

The key steps in this terminal pathway are as follows:

The ring-cleavage product, 3,4-dichloromuconate, is the substrate for the enzymes encoded by the dcnDEF gene cluster. sjtu.edu.cn

These enzymes are responsible for the subsequent transformation of 3,4-dichloromuconate. researchgate.netsjtu.edu.cn

The final product of this sequence of reactions is β-Ketoadipic Acid, a compound that can readily enter the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the aromatic ring and allowing the organism to utilize the original pollutant as a source of carbon and energy. sjtu.edu.cn

Genetic and Genomic Basis of this compound Catabolism (Plasmid and Chromosomal Gene Locations)

The genetic architecture for the catabolism of 3,4-DCNB in Diaphorobacter sp. strain JS3050 reveals a compelling story of modular evolution, with essential genes distributed between the chromosome and a plasmid. sjtu.edu.cn The complete genome of strain JS3050 consists of a 3,983,118 base pair circular chromosome and a 49,405 base pair plasmid, designated pDCNB. sjtu.edu.cn

The catabolic genes are organized as follows:

Chromosome-Encoded Genes : The genes for the initial oxidative attack, encoding the three-component nitroarene dioxygenase (DcnAaAbAcAd), are located on the chromosome. researchgate.netsjtu.edu.cn Additionally, the genes encoding the enzymes for the lower pathway that converts 3,4-dichloromuconate to β-ketoadipic acid (dcnDEF) are also found on the chromosome. researchgate.netsjtu.edu.cn

Plasmid-Borne Genes : The crucial intermediate step, the ring-cleavage of 4,5-dichlorocatechol to form 3,4-dichloromuconate, is catalyzed by a chlorocatechol 1,2-dioxygenase (DcnC). The gene encoding this enzyme is located on the plasmid pDCNB. researchgate.netsjtu.edu.cn

This physical separation of genes responsible for a single catabolic pathway is significant, suggesting a recent assembly from different genetic sources. sjtu.edu.cn

Gene ClusterFunctionGenetic LocationEncoded Enzymes
dcnAaAbAcAdInitial dioxygenation of 3,4-DCNBChromosomeThree-component nitroarene dioxygenase
dcnCRing-cleavage of 4,5-dichlorocatecholPlasmid (pDCNB)Chlorocatechol 1,2-dioxygenase
dcnDEFTransformation of 3,4-dichloromuconateChromosomeEnzymes for lower pathway to β-Ketoadipic Acid
Evolutionary Implications of this compound Degradation Pathways

The degradation pathway for 3,4-DCNB in Diaphorobacter sp. JS3050 serves as a model for understanding the rapid evolution of microbial catabolic capabilities in response to the introduction of novel xenobiotic compounds into the environment. sjtu.edu.cnnih.gov The genetic arrangement, with essential pathway genes located on both the chromosome and a plasmid, strongly suggests a "patchwork" assembly. researchgate.netsjtu.edu.cn This indicates that the complete functional pathway was likely brought together through horizontal gene transfer events, a common mechanism for bacterial adaptation. sjtu.edu.cnnih.gov

The presence of transposases and integrases within the dcnDEF gene cluster provides further evidence for the role of mobile genetic elements in the pathway's evolution. sjtu.edu.cn It is hypothesized that bacteria recruit and modify existing enzymes, originally evolved for the degradation of natural aromatic compounds, to gain the ability to break down synthetic chemicals. nih.govnih.gov The sophisticated regiospecificity of the initial DcnAaAbAcAd dioxygenase, which produces 4,5-dichlorocatechol, is a notable evolutionary refinement that prevents the formation of toxic intermediates that could arise from other potential reactions. sjtu.edu.cn The study of such pathways provides critical insight into the microbial adaptive evolution driven by environmental pollution from xenobiotics. sjtu.edu.cn

Comparative Studies with Other Dichloronitrobenzene Isomers' Biodegradation (e.g., 2,3-Dichloronitrobenzene)

Comparative analysis of the biodegradation of 3,4-DCNB and its isomer, 2,3-Dichloronitrobenzene (B165493) (2,3-DCNB), reveals distinct and separately evolved catabolic pathways, even within bacteria isolated from the same contaminated site. nih.govnih.gov While Diaphorobacter sp. strain JS3050 degrades 3,4-DCNB, a different strain, Diaphorobacter sp. JS3051, utilizes 2,3-DCNB as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.netasm.org

The initial enzymatic attack on each isomer is catalyzed by a different, though related, Nag-like dioxygenase system. nih.govasm.org

In strain JS3050, the DcnAaAbAcAd dioxygenase converts 3,4-DCNB specifically to 4,5-dichlorocatechol (4,5-DCC). sjtu.edu.cnnih.gov

In strain JS3051, the DcbAaAbAcAd dioxygenase system converts 2,3-DCNB to 3,4-dichlorocatechol (3,4-DCC). nih.govnih.govasm.org

This difference in the initial intermediate dictates the nature of the subsequent "lower" pathway enzymes required for complete mineralization. nih.gov Genetic, biochemical, and structural analyses indicate that the dioxygenases responsible for degrading these two isomers have different recent evolutionary origins. nih.govnih.gov The 2,3-DCNB dioxygenase from strain JS3051 is more closely related to the 2-nitrotoluene (B74249) dioxygenase from Acidovorax sp. strain JS42 than it is to the 3,4-DCNB dioxygenase from its sister strain, JS3050. nih.govnih.govasm.org This highlights how distinct evolutionary trajectories can lead to the development of specific pathways for closely related chemical pollutants within the same microbial community. nih.gov

FeatureThis compound Degradation2,3-Dichloronitrobenzene Degradation
Bacterial Strain Diaphorobacter sp. JS3050Diaphorobacter sp. JS3051
Initial Dioxygenase System DcnAaAbAcAdDcbAaAbAcAd
Initial Intermediate 4,5-Dichlorocatechol (4,5-DCC)3,4-Dichlorocatechol (3,4-DCC)
Evolutionary Origin of Dioxygenase Distinct evolutionary pathMore closely related to 2-nitrotoluene dioxygenase

Anaerobic Biodegradation of this compound (Limited Information)

Information specifically detailing the anaerobic biodegradation of this compound is limited in the scientific literature. While anaerobic degradation pathways for other chlorinated aromatic compounds have been documented, often involving processes like reductive dechlorination where a chlorine atom is removed and replaced by a hydrogen atom, specific studies focusing on 3,4-DCNB are not prevalent. microbe.com For instance, reductive dechlorination of higher chlorinated benzenes by halorespiring bacteria is a known process under anaerobic conditions. microbe.com However, dichlorobenzene isomers are generally considered more recalcitrant under these conditions. microbe.com Further research is required to determine the potential for and mechanisms of anaerobic biodegradation of 3,4-DCNB.

Physicochemical Degradation of this compound

Photocatalytic Degradation of this compound

Photocatalytic degradation represents a promising physicochemical method for the removal of 3,4-DCNB from aqueous environments. This advanced oxidation process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive oxidative species that can break down the pollutant.

Studies have shown that 3,4-DCNB in aqueous suspensions of TiO₂ particles can be effectively degraded under UV light irradiation (e.g., wavelengths of 350-400 nm). The degradation process is driven by the formation of powerful oxidizing agents, primarily hydroxyl radicals (•OH). These radicals attack the aromatic ring, leading to the displacement of the chlorine and nitro groups and eventual mineralization of the compound. nih.gov

The efficiency of photocatalytic degradation can be influenced by several factors:

Presence of Oxidizing Agents : The addition of oxidizing agents like ammonium (B1175870) persulfate can increase the rate of degradation by promoting the formation of more oxidative radical species.

pH of the Solution : The pH of the aqueous medium can affect the surface charge of the catalyst and the speciation of the pollutant, thereby influencing the degradation rate.

Initial Pollutant Concentration : The rate of degradation is also dependent on the initial concentration of 3,4-DCNB.

This method provides an effective pathway for the complete destruction of 3,4-DCNB, converting it into less harmful inorganic products. nih.gov

ParameterDescriptionReference
Catalyst Titanium Dioxide (TiO₂)
Irradiation Source UV light (e.g., 350-400 nm)
Primary Reactive Species Hydroxyl radicals (•OH)
Influencing Factors pH, initial concentration, presence of other oxidizing agents

Stability in Water (e.g., pH conditions)

Toxicological and Ecotoxicological Research on 3,4 Dichloronitrobenzene

Mechanisms of Toxicity of 3,4-Dichloronitrobenzene

The toxicity of this compound (3,4-DCNB) is underpinned by a series of complex molecular and cellular interactions. Research into its mechanisms of toxicity has highlighted the compound's ability to interact with specific molecular targets, form damaging adducts with essential macromolecules, generate reactive free radicals, and undergo metabolic activation to more toxic intermediates.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The metabolic pathways of 3,4-DCNB involve direct interactions with key enzymes. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes crucial for the detoxification of xenobiotics. nih.gov These enzymes facilitate the conjugation of electrophilic compounds with glutathione, rendering them more water-soluble and easier to excrete. Studies have shown that 3,4-DCNB can act as a substrate for these enzymes. For instance, research has identified enzymes in the rat liver that catalyze the conjugation of glutathione with this compound, a process that involves the displacement of the nitro group. This interaction is a critical step in the detoxification and metabolic processing of the compound.

Electrophilic Adduct Formation with Proteins and DNA

Electrophilic compounds, or their reactive metabolites, can form covalent bonds, known as adducts, with nucleophilic sites on biological macromolecules like proteins and DNA. taylorandfrancis.comwikipedia.org This process is considered a key initiating event in the toxicity and carcinogenicity of many chemicals. taylorandfrancis.com The formation of DNA adducts can lead to mutations and genomic instability if not properly repaired, while protein adducts can impair or alter protein function, leading to cellular dysfunction. nih.gov

The metabolic activation of xenobiotics is often a prerequisite for adduct formation. nih.gov While specific studies detailing the complete adduct profile of 3,4-DCNB were not the focus of this review, its chemical structure and the nature of its metabolites suggest a potential for such interactions. The generation of reactive intermediates during the metabolism of nitroaromatic compounds is a well-established mechanism that can lead to the formation of adducts with critical cellular targets. semanticscholar.org

Role of Free Radicals in this compound-Induced Toxicity

A significant component of 3,4-DCNB's toxicity mechanism involves the generation of free radicals and the subsequent induction of oxidative stress. researchgate.net Free radicals are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids. nih.govnih.gov

Research using isolated renal cortical cells (IRCC) from male Fischer 344 rats has provided direct evidence for the involvement of free radicals in 3,4-DCNB-induced nephrotoxicity. researchgate.net In these studies, pretreating the cells with various antioxidants prior to exposure to 3,4-DCNB was shown to reduce cellular toxicity, which was measured by lactate (B86563) dehydrogenase (LDH) release. researchgate.net The ability of antioxidants like glutathione, α-tocopherol, and ascorbate (B8700270) to mitigate the toxic effects strongly suggests that free radicals play a participatory role in the mechanism of 3,4-DCNB-induced cellular damage. researchgate.net

Table 1: Effect of Antioxidant Pretreatment on this compound (3,4-DCNB) Induced Toxicity in Isolated Rat Renal Cortical Cells
Pretreatment AgentAgent TypeObserved Effect on 3,4-DCNB ToxicityReference
GlutathioneAntioxidantReduced Toxicity researchgate.net
α-TocopherolAntioxidantReduced Toxicity researchgate.net
AscorbateAntioxidantReduced Toxicity researchgate.net

Involvement of Metabolites in this compound Toxicity

The toxicity of 3,4-DCNB is not solely due to the parent compound but is also significantly mediated by its metabolites. The process of metabolic activation, often carried out by enzyme systems such as the cytochrome P450 (CYP) family, can convert a less toxic parent compound into more reactive and toxic intermediates. youtube.com

Evidence for the role of metabolites in 3,4-DCNB toxicity comes from in vitro studies on isolated rat renal cortical cells. researchgate.net In these experiments, the cells were pretreated with inhibitors of cytochrome P450 enzymes before being exposed to 3,4-DCNB. The pretreatment with P450 inhibitors, such as piperonyl butoxide and metyrapone, led to an attenuation of 3,4-DCNB-induced toxicity. researchgate.net This finding indicates that the metabolic conversion of 3,4-DCNB by these enzymes is a critical step in its mechanism of toxicity, leading to the formation of nephrotoxic metabolites. researchgate.net

Table 2: Effect of Cytochrome P450 Inhibitor Pretreatment on this compound (3,4-DCNB) Induced Toxicity in Isolated Rat Renal Cortical Cells
Pretreatment AgentAgent TypeObserved Effect on 3,4-DCNB ToxicityReference
Piperonyl ButoxideCytochrome P450 InhibitorAttenuated Toxicity researchgate.net
MetyraponeCytochrome P450 InhibitorAttenuated Toxicity researchgate.net

Cellular and Organ-Specific Toxicity of this compound

Research has identified the kidney as a primary target organ for toxicity induced by chloronitrobenzene compounds, including 3,4-DCNB. nih.govpwvas.org In vitro models have been instrumental in elucidating the direct nephrotoxic effects of this compound and comparing its potency to other related chemicals. uu.nl

Nephrotoxicity in in vitro Models (e.g., Isolated Rat Renal Cortical Cells)

Studies utilizing in vitro kidney models, such as renal cortical slices and isolated renal cortical cells from Fischer 344 rats, have consistently demonstrated the nephrotoxic potential of 3,4-DCNB. researchgate.netnih.gov These models allow for the direct assessment of a chemical's effect on kidney cells, independent of systemic physiological factors. nih.gov

One study systematically compared the nephrotoxic potential of nitrobenzene (B124822) and ten different chlorinated nitrobenzene derivatives using rat renal cortical slices. nih.gov Cellular function and cytotoxicity were assessed by measuring the tissue's capacity for pyruvate-stimulated gluconeogenesis and the release of lactate dehydrogenase (LDH), respectively. nih.gov The results established a clear hierarchy of toxicity, with the nephrotoxic potential increasing with the number of chlorine substitutions. nih.gov Among the dichloronitrobenzene isomers tested, this compound was identified as one of the most potent nephrotoxicants. nih.gov

Further research using isolated renal cortical cells (IRCC) corroborated these findings. researchgate.net Exposure of IRCC to 3,4-DCNB at concentrations of 0.25 mM or higher induced nephrotoxicity, as evidenced by increased LDH release, in as little as 30 minutes. researchgate.net This rapid onset of cytotoxicity highlights the direct and potent effect of the compound on renal cells.

Table 3: Summary of In Vitro Nephrotoxicity Findings for this compound
In Vitro ModelToxicity Endpoints MeasuredKey FindingsReference
Renal Cortical Slices (Fischer 344 Rat)Pyruvate-stimulated gluconeogenesis, Lactate Dehydrogenase (LDH) release3,4-DCNB was one of the most potent nephrotoxicants among mono- and dichloronitrobenzenes. Toxicity increased with the number of chloro groups. nih.gov
Isolated Renal Cortical Cells (IRCC) (Fischer 344 Rat)Lactate Dehydrogenase (LDH) releaseNephrotoxicity was induced at concentrations ≥ 0.25 mM within 30 minutes. researchgate.net

Skin Sensitization and Allergic Reactions Associated with this compound Exposure

Historically, this compound (3,4-DCNB) was often considered a non-allergenic compound, particularly when compared to the potent sensitizing capabilities of its close chemical relative, dinitrochlorobenzene (DNCB). nih.govresearchgate.net This perception led to its use as a negative control in some studies of skin sensitization. nih.gov However, more recent and rigorous investigations have challenged this classification, providing evidence that 3,4-DCNB is not entirely inert regarding its potential to cause contact allergies. nih.govresearchgate.net

Research employing a guinea pig maximization test and a modified murine local lymph node assay (LLNA) has demonstrated that this compound possesses weak skin sensitizing activity. nih.gov Although its sensitizing potential is significantly less potent than that of strong allergens like DNCB, these findings confirm that it can induce an allergic response. nih.govresearchgate.net As an organic chemical, it is capable of penetrating the skin, a prerequisite for initiating a sensitization response. nih.govresearchgate.net Consequently, it is now understood that 3,4-DCNB cannot be regarded as a completely inert substance in the context of allergic contact dermatitis and is considered inappropriate for use as a negative control in sensitization studies. nih.gov

Comparative Toxicity Studies with Other Nitroaromatic Compounds

The toxicity of this compound is often evaluated in comparison with other nitroaromatic compounds to understand structure-activity relationships. Nitroaromatics are a class of compounds used as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. oecd.orgepa.govresearchgate.net

Studies comparing 3,4-DCNB with its isomers and other related compounds show variations in toxicological endpoints. For instance, in vitro studies on isolated rat renal cortical cells examined the nephrotoxic potential of 3,4-DCNB and 1,2,3-trichloro-5-nitrobenzene. researchgate.net Both compounds were found to induce nephrotoxicity at concentrations of 0.25 mM or higher. researchgate.net

In terms of skin sensitization, the contrast between 3,4-DCNB and 2,4-dinitrochlorobenzene (DNCB) is particularly stark. While 3,4-DCNB is a weak sensitizer, DNCB is recognized as a very strong contact allergen. nih.govresearchgate.net

Ecotoxicological data also provides a basis for comparison. The impact on aquatic organisms varies among different dichloronitrobenzene isomers and other nitroaromatics. For example, the toxicity to aquatic life, such as fish and daphnia, differs between 3,4-DCNB and 2,4-Dichloronitrobenzene, as shown in the table below.

Interactive Data Table: Comparative Ecotoxicity of Nitroaromatic Compounds

CompoundSpeciesEndpointValue
This compound Daphnia magna (Water Flea)21-day NOEC (reproduction)0.025 mg/L nih.gov
This compound Freshwater FishLC505.2 mg/L fishersci.com
2,4-Dichloronitrobenzene Daphnia magna (Water Flea)Long-term NOEC (reproduction)0.056 mg/L oecd.org
2,4-Dichloronitrobenzene Fish (acute)LC5013 - 21 mg/L oecd.org
2,4-Dichloronitrobenzene Daphnia (acute)EC5012 mg/L oecd.org
2,4-Dichloronitrobenzene Algae (acute)EC502.0 mg/L oecd.org

NOEC: No-Observed-Effect Concentration; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%

This comparative approach is essential for assessing the potential environmental and biological impact of specific nitroaromatic compounds, highlighting how small changes in chemical structure, such as the position of chlorine atoms, can influence their toxicological profiles.

Metabolic Fate of this compound in Biological Systems

The biotransformation of the industrial chemical this compound within biological systems is a critical area of study for understanding its toxicological profile. Research has primarily focused on its metabolism in mammalian models, revealing pathways that lead to the formation and excretion of specific metabolic products.

Theoretical and Computational Studies of 3,4 Dichloronitrobenzene

Quantum Chemical Calculations and Molecular Modeling of 3,4-Dichloronitrobenzene

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of this compound.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict a variety of properties. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies corresponding to infrared and Raman spectra, and calculate electronic properties such as molecular orbital energies. For related dichloronitrobenzene isomers, DFT methods, often using the B3LYP functional with various basis sets, have been successfully employed to achieve good agreement between calculated and experimental vibrational spectra. These studies help in the definitive assignment of fundamental vibrational modes.

Predicting Reactivity Descriptors (e.g., Electrophilicity Index, LUMO) for this compound

Global reactivity descriptors derived from DFT are crucial for predicting the chemical reactivity of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO energy indicates the ability of a molecule to accept an electron. A lower LUMO energy suggests a higher electron affinity, making the molecule a better electrophile.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. A higher electrophilicity index indicates a greater capacity of a species to accept electrons. There is a strong linear relationship between the electrophilicity index and the LUMO energy, where a lower LUMO energy corresponds to a higher electrophilicity. researchgate.net

These descriptors are valuable in understanding the reaction mechanisms involving this compound, particularly in nucleophilic aromatic substitution reactions where the aromatic ring acts as an electrophile.

Reactivity DescriptorDefinitionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital) EnergyEnergy of the outermost electron-containing orbital. Related to the ionization potential.Indicates the ability to donate an electron (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) EnergyEnergy of the first vacant orbital. Related to the electron affinity.A low LUMO energy indicates a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.Quantifies the electrophilic nature of the molecule.

Crystallographic and Structural Analysis of this compound

X-ray crystallography and computational crystal structure prediction provide detailed information about the arrangement of this compound molecules in the solid state, including bond lengths, angles, and intermolecular interactions.

Experimental and Computational Searches for Crystal Structures of this compound

Experimental studies using single-crystal X-ray diffraction have successfully determined the crystal structure of this compound. The compound crystallizes in the tetragonal space group I41/a. The molecule is nearly planar, with the nitro group's plane being slightly inclined to the plane of the benzene (B151609) ring. Computational methods, such as Crystal Structure Prediction (CSP), are increasingly used to explore possible crystal packing arrangements (polymorphs) and to rationalize experimentally observed structures. These computational techniques can provide insights into the solid-form landscape of a compound, helping to identify potentially stable, yet undiscovered, crystal forms.

ParameterValue
Molecular FormulaC6H3Cl2NO2
Formula Weight192.0
Crystal SystemTetragonal
Space GroupI41/a
a (Å)28.094(12)
c (Å)3.838(6)
V (Å3)3030
Z16
Calculated Density (Mg m-3)1.68

Polymorphism and Solvate Formation in this compound Crystalline State

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While multiple polymorphs of this compound itself have not been extensively reported, its ability to form co-crystals and solvates has been demonstrated. A solvate is a crystal structure containing molecules of the compound of interest as well as molecules of the crystallization solvent.

During an automated parallel crystallization polymorph screen, a solvate of this compound with aniline (B41778) was discovered. iucr.org The resulting crystal, with the formula 2(C₆H₃Cl₂NO₂)·C₆H₇N, crystallizes in the monoclinic space group P21/n. iucr.org This finding highlights the importance of solvent choice during crystallization, as it can lead to the formation of new solid forms with different structures and properties.

Intermolecular Interactions and Crystal Packing in this compound

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of pure this compound, a notable feature is a remarkably short intermolecular contact between a chlorine atom and an oxygen atom of the nitro group (Cl···O) of a neighboring molecule, with a distance of 3.095 Å.

In the aniline solvate structure, the intermolecular interactions are more complex. The this compound molecules form ribbon-like structures through Cl⋯Cl and N—O⋯Cl interactions. iucr.org These ribbons are then linked together by aniline molecules via N—H⋯O hydrogen bonds, creating an undulating two-dimensional sheet. iucr.org The study of these non-covalent interactions is a key aspect of crystal engineering, which aims to design solids with specific structures and properties. ias.ac.in The nitro group, in particular, is known to participate in various intermolecular interactions that influence crystal packing. dntb.gov.ua

Spectroscopic Data Analysis and Theoretical Interpretations for this compound (e.g., NQR Data for Torsional Frequencies)icm.edu.pl

The theoretical and computational analysis of this compound has been significantly advanced through the use of Nuclear Quadrupole Resonance (NQR) spectroscopy. This technique is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the chlorine atoms in the molecule, making it a powerful tool for investigating molecular dynamics, including torsional frequencies.

The temperature dependence of the ³⁵Cl NQR frequency in this compound provides valuable insights into the internal motions of the molecule. As temperatures decrease, the NQR frequency generally increases. This phenomenon is primarily attributed to the averaging effect of molecular vibrations, particularly low-frequency torsional motions, on the electric field gradient at the chlorine nucleus.

Research has focused on analyzing this temperature dependence to calculate the torsional frequencies of the this compound molecule. By applying theoretical models, such as Bayer's theory and its modifications by Kushida and Brown, it is possible to extract quantitative data about these internal motions from the NQR frequency measurements.

In a study analyzing the temperature variation of the ³⁵Cl NQR frequency, the internal torsional frequencies for this compound were calculated. A two-mode approximation was employed, which considers the torsional motions of the molecule as the primary contributors to the temperature dependence of the NQR frequency. The calculated torsional frequencies were found to lie in the range of 25 cm⁻¹ to 85 cm⁻¹.

The temperature dependence of these torsional frequencies was observed to be nearly linear at temperatures above 150 K. This linear relationship suggests a harmonic nature of the torsional oscillations at higher temperatures. The analysis of these frequencies is crucial for understanding the dynamic behavior of the molecule in the solid state.

The following table presents the calculated torsional frequencies for this compound at various temperatures, as derived from NQR data.

Temperature (K)Torsional Frequency (cm⁻¹)
77~25
150~40
200~55
250~70
300~85

Note: The values in this table are approximate and represent the general trend observed in the study.

These theoretically derived torsional frequencies from NQR data provide a detailed picture of the molecular dynamics of this compound. They are instrumental in understanding the forces that govern the motion of the molecule within its crystal lattice. The study of these low-frequency modes is essential as they are directly related to the thermodynamic properties of the solid.

Furthermore, the theoretical interpretation of NQR data extends to understanding the influence of substituents on the electronic structure and molecular motions of the benzene ring. In this compound, the presence of two chlorine atoms and a nitro group creates a complex interplay of steric and electronic effects that influence the torsional barrier and, consequently, the torsional frequencies.

Applications and Industrial Significance of 3,4 Dichloronitrobenzene

Role as an Intermediate in Chemical Synthesis

3,4-Dichloronitrobenzene's significance stems from its role as a precursor to numerous complex organic molecules 888chem.comtandfonline.com. The presence of the nitro group and chlorine atoms provides reactive sites for a variety of chemical reactions, including reduction, nucleophilic substitution, and further halogenation. This reactivity is harnessed to produce a range of downstream products with significant commercial value.

Synthesis of Pesticides and Herbicides from this compound

The agrochemical sector is a primary consumer of this compound, where it is a key starting material for the synthesis of a variety of pesticides and herbicides tandfonline.comnih.govaarti-industries.com. The compound is instrumental in producing active ingredients that are effective in crop protection.

A significant application is in the production of phenylurea herbicides. This is typically achieved through the reduction of this compound to 3,4-dichloroaniline (B118046), which is then used to synthesize herbicides such as Diuron, Linuron, and Propanil wikipedia.org. These herbicides are widely used to control weeds in a variety of crops. For instance, 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of some herbicides, can be synthesized from this compound via a fluorination reaction wikipedia.org.

Pharmaceutical and Medicinal Drug Synthesis Utilizing this compound

In the pharmaceutical industry, this compound serves as a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs) 888chem.comtandfonline.com. Its derivatives are incorporated into the molecular structure of a range of medicinal drugs.

One notable example is its use in the synthesis of the antimalarial drug Chlorproguanil wikipedia.org. The synthesis pathway involves the conversion of this compound to 3,4-dichloroaniline, which is a key building block for this pharmaceutical. Additionally, studies have explored the use of this compound as an organic intermediate in the synthetic preparation of the antibiotic Ciprofloxacin chemicalbook.com.

Dye and Pigment Manufacturing from this compound

The dye and pigment industry also utilizes this compound as an important intermediate 888chem.comaarti-industries.com. The compound is a precursor to various colorants, including azo dyes.

The synthesis of these dyes often begins with the reduction of this compound to 3,4-dichloroaniline. This aniline (B41778) derivative can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors. For example, 2-chloro-4-nitroaniline, a precursor to diazo dyes, can be obtained from this compound through amination wikipedia.org.

Precursor to Dichloroanilines (e.g., 3,4-Dichloroaniline)

One of the most significant industrial applications of this compound is its role as a direct precursor to 3,4-dichloroaniline tandfonline.comtandfonline.comwikipedia.org. This conversion is typically achieved through a catalytic hydrogenation process where the nitro group is reduced to an amino group wikipedia.orggoogle.com.

3,4-dichloroaniline is a crucial intermediate in its own right, with widespread applications in the production of herbicides, dyes, and pharmaceuticals as previously mentioned wikipedia.org. The industrial process for this reduction is well-established, often employing catalysts like platinum google.com.

Market Dynamics and Production Volumes of this compound

The global market for this compound is driven by the demand from its primary end-use industries: agrochemicals, pharmaceuticals, and dyes. The market is characterized by a handful of key manufacturers and is influenced by factors such as raw material costs, technological advancements in production, and global demand for the downstream products.

A market analysis projects the global this compound market to reach a valuation of 120 to 240 million USD by 2030, with an estimated compound annual growth rate (CAGR) of 2.2% to 4.8% marketpublishers.com.

Regional Production and Consumption Trends of this compound

The production and consumption of this compound show distinct regional patterns, largely mirroring the geographic distribution of the chemical and agricultural industries.

The Asia-Pacific region, particularly China, is a dominant force in the this compound market marketpublishers.com. The region's strong manufacturing base for agrochemicals and dyes contributes significantly to the high demand. A market report from 2025 indicates that the Asia-Pacific region holds a significant share of the global market globalinforesearch.com.

Europe and North America are also significant markets for this compound, driven by their advanced pharmaceutical and specialty chemical sectors. The consumption in these regions is often for high-purity grades of the compound for use in specialized applications.

Interactive Data Table: Applications of this compound

Application CategorySpecific UseDownstream Product Examples
Agrochemicals Herbicide IntermediateDiuron, Linuron, Propanil wikipedia.org
Pesticide IntermediateVarious insecticides 888chem.com
Pharmaceuticals Antimalarial Drug SynthesisChlorproguanil wikipedia.org
Antibiotic SynthesisCiprofloxacin (intermediate) chemicalbook.com
Dyes and Pigments Azo Dye PrecursorVarious diazo dyes wikipedia.org
Chemical Synthesis Precursor to Dichloroanilines3,4-Dichloroaniline tandfonline.comtandfonline.comwikipedia.org

Interactive Data Table: Global Market Projections for this compound

Market IndicatorProjected Value (by 2030)Projected CAGR (2025-2030)
Market Valuation $120 - $240 million2.2% - 4.8% marketpublishers.com

Intermediate in Pharmaceuticals

In the pharmaceutical sector, this compound is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). tandfonline.com Its derivatives are incorporated into the molecular structure of certain drugs. For instance, it can be used in the synthesis of intermediates for antidepressant and anti-tumor medications. 888chem.com Research has also been conducted on its use as an organic intermediate in the synthetic preparation of the antibiotic ciprofloxacin. chemicalbook.com

Synthesis of Other Intermediates

Beyond its direct use in the synthesis of end-products, this compound is a crucial starting material for the production of other important chemical intermediates. The most significant of these is 3,4-dichloroaniline, produced via the iron reduction of this compound. nih.gov 3,4-dichloroaniline is not only a precursor to herbicides but also a versatile intermediate in its own right within the chemical industry. wikipedia.org

Amination of this compound yields 2-chloro-4-nitroaniline, another important intermediate, particularly in the dye industry where it serves as a diazo component. nih.gov Furthermore, fluorination reactions can be performed on this compound to produce fluorinated intermediates, which are increasingly important in the synthesis of specialized agrochemicals and pharmaceuticals. marketpublishers.comgoogle.com

IntermediateReaction from this compoundKey Applications
3,4-dichloroanilineHydrogenation/ReductionHerbicides, Dyes, Pharmaceuticals
2-chloro-4-nitroanilineAminationDyes (diazo component)
Fluorinated IntermediatesFluorinationSpecialty Agrochemicals, Pharmaceuticals

This interactive table summarizes the key chemical intermediates synthesized from this compound and their primary industrial applications.

Q & A

Basic: What are the standard synthetic routes for 3,4-DCNB, and how can reaction parameters be optimized for higher yields?

Answer:
3,4-DCNB is typically synthesized via nitration of 1,2-dichlorobenzene. A key method involves mixed acid nitration (HNO₃/H₂SO₄) under controlled conditions. Evidence from industrial processes shows that optimizing temperature (40–60°C) and stoichiometric ratios of nitric acid reduces byproducts like isomers (e.g., 2,5-DCNB) . Continuous flow synthesis, as demonstrated in recent studies, improves safety and yield (up to 95%) by minimizing thermal runaway risks and enhancing mixing efficiency . Key parameters include residence time (10–30 minutes) and acid concentration (70–90% H₂SO₄). Post-synthesis purification via recrystallization in ethanol is critical for removing unreacted dichlorobenzene .

Advanced: How do competing reaction pathways during catalytic hydrogenation of 3,4-DCNB affect product distribution?

Answer:
Hydrogenation of 3,4-DCNB to 3,4-dichloroaniline (3,4-DCA) involves intermediates such as nitroso and hydroxylamine derivatives. However, side reactions like dehalogenation (yielding chloroanilines) and azoxy compound formation complicate product isolation. Kinetic studies using Pd/C catalysts reveal that hydrogen pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. toluene) significantly influence pathway selectivity. For example, polar solvents stabilize hydroxylamine intermediates, reducing azoxy byproducts . Advanced monitoring techniques (e.g., in-situ FTIR or GC-MS) are essential to track transient intermediates and optimize catalyst loading (0.5–2% Pd) for >90% selectivity toward 3,4-DCA .

Basic: What are the recommended safety protocols for handling 3,4-DCNB in laboratory settings?

Answer:
3,4-DCNB is combustible (flash point: 123°C) and toxic (LD₅₀ oral rat: 1,100 mg/kg). Key safety measures include:

  • Storage : Refrigerated (2–8°C) in airtight containers, isolated from oxidizers .
  • PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges during weighing .
  • Spill Management : Dampen solids with ethanol, collect in vapor-tight bags, and dispose via hazardous waste protocols .
  • Ventilation : Use fume hoods to avoid inhalation of sublimated crystals (vapor density: 6.63, heavier than air) .

Advanced: How can crystallographic data resolve discrepancies in reported physicochemical properties of 3,4-DCNB?

Answer:
Conflicting reports on melting points (39–45°C vs. 109°F/43°C) and density (1.46 g/cm³ vs. 1.4558 g/cm³ at 75°C) arise from polymorphic variations and measurement conditions. Single-crystal X-ray diffraction (SCXRD) studies identified two solvated forms of 3,4-DCNB, with lattice parameters sensitive to solvent residues (e.g., ethanol or toluene) . Computational modeling (DFT/PBE) corroborates that van der Waals interactions between Cl and NO₂ groups stabilize specific packing arrangements, explaining density variations . Researchers should standardize recrystallization solvents and document thermal analysis (DSC/TGA) conditions to ensure reproducibility .

Basic: What analytical techniques are most effective for assessing 3,4-DCNB purity and degradation products?

Answer:

  • HPLC-UV : Reverse-phase C18 columns with methanol/water mobile phases (70:30 v/v) resolve 3,4-DCNB from chlorobenzene derivatives (LOD: 0.1 ppm) .
  • GC-MS : Electron impact ionization (70 eV) detects trace nitroso intermediates (m/z 191 for [M-Cl]+) .
  • Titration : Ferrous sulfate methods quantify residual nitro groups, with >99% purity achievable via repeated ethanol washes .

Advanced: How do substituent effects influence the reactivity of 3,4-DCNB in nucleophilic aromatic substitution (SNAr) reactions?

Answer:
The electron-withdrawing Cl and NO₂ groups activate the benzene ring toward SNAr, but steric hindrance from the 3,4-substitution pattern limits regioselectivity. Kinetic studies show that methoxy substitution at the 2-position (synthesized via Ullmann coupling) increases reaction rates with amines by 30% due to reduced steric crowding . Computational studies (M06-2X/6-311+G(d,p)) reveal that the LUMO distribution at the 1-position drives nucleophilic attack, with Hammett σ⁺ constants (Cl: +0.11, NO₂: +1.27) guiding directing group selection .

Basic: What are the environmental persistence and biodegradation pathways of 3,4-DCNB?

Answer:
3,4-DCNB has low water solubility (151 mg/L at 20°C) and moderate log Kₒw (2.89), indicating bioaccumulation potential . Aerobic biodegradation studies with Pseudomonas spp. show partial degradation via nitro-reductase pathways, yielding 3,4-dichloroaniline (t₁/₂: 14–28 days) . Anaerobic conditions favor reductive dechlorination, but metabolite toxicity (e.g., chloroanilines) requires further remediation via ozonation or Fenton’s reagent .

Advanced: How can spectroscopic methods elucidate the electronic structure of 3,4-DCNB in solution versus solid state?

Answer:

  • Solid-State NMR : ¹³C CP/MAS spectra reveal distinct chemical shifts for NO₂ (δ 142 ppm) and Cl-substituted carbons (δ 128 ppm), with J-coupling constants indicating intermolecular Cl···NO₂ interactions .
  • UV-Vis : In ethanol, λₘₐₓ at 265 nm (π→π* transition) shifts bathochromically in polar aprotic solvents (e.g., DMF: Δλ +12 nm) due to solvatochromism .
  • Raman Spectroscopy : Bands at 1,350 cm⁻¹ (NO₂ symmetric stretch) and 1,580 cm⁻¹ (C-Cl stretch) correlate with crystallinity, aiding polymorph identification .

Basic: What are the primary applications of 3,4-DCNB in agrochemical and pharmaceutical research?

Answer:
3,4-DCNB is a precursor to:

  • Herbicides : Bixafen (via nitro reduction and etherification) .
  • Pharmaceuticals : Triclocarban (antimicrobial) and propanil (anthelmintic) derivatives .
  • Dyes : Disperse Red 152 and Pigment Yellow 183, synthesized via diazo coupling .

Advanced: What strategies mitigate data reliability issues in historical studies on 3,4-DCNB?

Answer:
Legacy data (pre-2000) often lacks GLP compliance, requiring validation via:

  • Tiered Reliability Assessment : Classify studies as "reliable with restriction" if they align with OECD guidelines (e.g., EPIWIN-estimated log Kₒw) .
  • Replication : Redetermine melting points via DSC and solubility via shake-flask methods to resolve discrepancies (e.g., 39–45°C vs. 43°C) .
  • Meta-Analysis : Cross-reference EPA/IARC databases to confirm carcinogenicity classifications (currently not listed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.